molecular formula C21H24BrI B8233994 2-Bromo-9,9-dibutyl-7-iodo-9h-fluorene

2-Bromo-9,9-dibutyl-7-iodo-9h-fluorene

Cat. No.: B8233994
M. Wt: 483.2 g/mol
InChI Key: UIDSCZPAURXPRB-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dibutyl-7-iodo-9h-fluorene is a chemical compound with the molecular formula C21H24BrI It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both bromine and iodine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,9-dibutyl-7-iodo-9h-fluorene typically involves the bromination and iodination of 9,9-dibutylfluorene. The process begins with the bromination of 9,9-dibutylfluorene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 2-bromo-9,9-dibutylfluorene is then subjected to iodination using iodine or an iodinating agent like iodine monochloride (ICl) under controlled conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,9-dibutyl-7-iodo-9h-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-9,9-dibutyl-7-iodo-9h-fluorene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-dibutyl-7-iodo-9h-fluorene depends on its specific application. In organic electronics, its role as a semiconductor involves the transfer of electrons or holes through its conjugated system. The presence of bromine and iodine atoms can influence the compound’s electronic properties, such as energy levels and charge mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9,9-dibutyl-7-iodo-9h-fluorene is unique due to the presence of both bromine and iodine atoms, which can significantly alter its reactivity and electronic properties compared to other fluorene derivatives. This makes it a valuable compound for specific applications in material science and organic electronics.

Properties

IUPAC Name

2-bromo-9,9-dibutyl-7-iodofluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrI/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDSCZPAURXPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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